Altretamine
Altretamine
Altretamine, also known as hexalen or hexastat, belongs to the class of organic compounds known as dialkylarylamines. These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group. Altretamine is a drug which is used for use as a single agent in the palliative treatment of patients with persistent or recurrent ovarian cancer following first-line therapy with a cisplatin and/or alkylating agent-based combination. Altretamine exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Altretamine has been detected in multiple biofluids, such as urine and blood. Within the cell, altretamine is primarily located in the cytoplasm. This unique structure is believed to damage tumor cells through the production of the weakly alkylating species formaldehyde, a product of CYP450-mediated N-demethylation. Administered orally, altretamine is extensively metabolized on first pass, producing primarily mono- and didemethylated metabolites. Additional demethylation reactions occur in tumor cells, releasing formaldehyde in situ before the drug is excreted in the urine. The carbinolamine (methylol) intermediates of CYP450-mediated metabolism also can generate electrophilic iminium species that are capable of reacting covalently with DNA guanine and cytosine residues as well as protein. Iminium-mediated DNA cross-linking and DNA-protein interstrand cross-linking, mediated through both the iminium intermediate and formaldehyde, have been demonstrated, although the significance of DNA cross-linking on altretamine antitumor activity is uncertain.
Brand Name:
Vulcanchem
CAS No.:
645-05-6
VCID:
VC0000313
InChI:
InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
SMILES:
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Molecular Formula:
C9H18N6
Molecular Weight:
210.28 g/mol
Altretamine
CAS No.: 645-05-6
APIs
VCID: VC0000313
Molecular Formula: C9H18N6
Molecular Weight: 210.28 g/mol
Purity: > 98%
CAS No. | 645-05-6 |
---|---|
Product Name | Altretamine |
Molecular Formula | C9H18N6 |
Molecular Weight | 210.28 g/mol |
IUPAC Name | 2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine |
Standard InChI | InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 |
Standard InChIKey | UUVWYPNAQBNQJQ-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
Canonical SMILES | CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
Appearance | White to off-white solid powder. |
Colorform | Needles from absolute ethanol Solid |
Melting Point | 168 173.0 °C 172-174 °C 172-174°C |
Physical Description | Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992) Solid |
Description | Altretamine, also known as hexalen or hexastat, belongs to the class of organic compounds known as dialkylarylamines. These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group. Altretamine is a drug which is used for use as a single agent in the palliative treatment of patients with persistent or recurrent ovarian cancer following first-line therapy with a cisplatin and/or alkylating agent-based combination. Altretamine exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Altretamine has been detected in multiple biofluids, such as urine and blood. Within the cell, altretamine is primarily located in the cytoplasm. This unique structure is believed to damage tumor cells through the production of the weakly alkylating species formaldehyde, a product of CYP450-mediated N-demethylation. Administered orally, altretamine is extensively metabolized on first pass, producing primarily mono- and didemethylated metabolites. Additional demethylation reactions occur in tumor cells, releasing formaldehyde in situ before the drug is excreted in the urine. The carbinolamine (methylol) intermediates of CYP450-mediated metabolism also can generate electrophilic iminium species that are capable of reacting covalently with DNA guanine and cytosine residues as well as protein. Iminium-mediated DNA cross-linking and DNA-protein interstrand cross-linking, mediated through both the iminium intermediate and formaldehyde, have been demonstrated, although the significance of DNA cross-linking on altretamine antitumor activity is uncertain. |
Purity | > 98% |
Shelf Life | Bulk: The bulk drug is stable at room temperature. Solution: Aqueous solutions at pH 4, 7, and 10 are stable for 24 hours at room temperature (UV). |
Solubility | Insoluble (NTP, 1992) 91 mg/L (at 25 °C) 4.33e-04 M Soluble in acetone In water, 91 mg/L at 25 °C 3.10e+00 g/L Water 0.92 (mg/mL) Benzene 106 (mg/mL) CHCL3 220 (mg/mL) EtOAc 52 (mg/mL) Et2O 47 (mg/mL) |
Synonyms | Hexamethylmelamine, NSC13875, ENT50852; Hexalen; 645-05-6; Hexastat; Hemel |
Vapor Pressure | 2.95X10-4 mm Hg at 25 °C (est) |
Reference | 1. Keldsen N, Havsteen H, Vergote I, Bertelsen K, Jakobsen A. Altretamine (hexamethylmelamine) in the treatment of platinum-resistant ovarian cancer: a phase II study. Gynecol Oncol. 2003 Feb;88(2):118-22. doi: 10.1016/s0090-8258(02)00103-8. PMID: 12586589. 2. Damia G, D'Incalci M. Clinical pharmacokinetics of altretamine. Clin Pharmacokinet. 1995 Jun;28(6):439-48. doi: 10.2165/00003088-199528060-00002. PMID: 7656502. 3. Wiernik PH, Yeap B, Vogl SE, Kaplan BH, Comis RL, Falkson G, Davis TE, Fazzini E, Cheuvart B, Horton J. Hexamethylmelamine and low or moderate dose cisplatin with or without pyridoxine for treatment of advanced ovarian carcinoma: a study of the Eastern Cooperative Oncology Group. Cancer Invest. 1992;10(1):1-9. doi: 10.3109/07357909209032783. PMID: 1735009. |
PubChem Compound | 2123 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume